2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimido-indoles
Preparation Methods
The synthesis of pyrimido-indoles, including 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide, typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . Another approach involves ytterbium-catalyzed cascade cyclization using indoles, terminal alkynes, and aromatic aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a starting material for the synthesis of other biologically active molecules . In biology and medicine, pyrimido-indoles exhibit antifungal, hypoglycemic, and potential anticancer activities . They are also being explored for their use in the treatment of atherosclerosis and other diseases .
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These compounds often act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide include other pyrimido-indoles such as 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents that may confer distinct biological properties.
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide (CAS Number: 888459-20-9) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidoindole core with a sulfanyl group and a furan moiety. The molecular formula is C21H20N4O2S, with a molecular weight of 428.5 g/mol. The compound's unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. Protein kinases are crucial for various cellular processes, including cell growth, differentiation, and metabolism. The compound may inhibit certain kinases involved in cancer progression and neurodegenerative diseases.
Inhibition of Protein Kinases
Research has shown that derivatives of pyrimidoindoles exhibit inhibitory effects on several protein kinases:
- DYRK1A : Some analogs have demonstrated micromolar range IC50 values against DYRK1A, indicating potential use in treating conditions like Down syndrome and Alzheimer's disease.
- CK1δ/ε : Certain compounds have shown submicromolar IC50 values against CK1δ/ε, suggesting their role in modulating circadian rhythms and cancer cell proliferation.
- GSK3α/β : While some derivatives were inactive against GSK3α/β, others exhibited varying degrees of inhibition, highlighting the importance of structural modifications in enhancing activity .
Biological Activity Evaluation
A summary of the biological evaluations conducted on related compounds is presented in Table 1. This includes IC50 values against various kinases.
Compound | Target Kinase | IC50 (μM) | Notes |
---|---|---|---|
2a | DYRK1A | 7.6 | Active |
1d | CK1δ | 0.6 | Highly selective |
3a | CK1ε | 0.7 | Highly selective |
Harmine | DYRK1A | 1.5 | Positive control |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of pyrimidoindole derivatives, it was found that certain compounds could significantly reduce neuronal apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar compounds showed that they could inhibit the proliferation of various cancer cell lines through kinase inhibition pathways. The results indicated that these compounds could be developed as novel anticancer agents .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-23-18(25)17-16(13-7-3-4-8-14(13)21-17)22-19(23)27-11-15(24)20-10-12-6-5-9-26-12/h3-9,21H,2,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZIEKIJAPKEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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